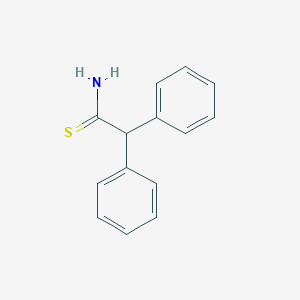

2,2-Diphenylthioacetamide

描述

属性

IUPAC Name |

2,2-diphenylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAWTTMRRXVHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169949 | |

| Record name | Acetamide, 2,2-diphenylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-50-2 | |

| Record name | α-Phenylbenzeneethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17518-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2-diphenylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017518502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-diphenylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17518-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2,2-Diphenylthioacetamide (DPTA) is a sulfur-containing organic compound with the molecular formula CHNS. It has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article reviews the biological activity of DPTA, including its pharmacological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

DPTA features a thioacetamide functional group attached to two phenyl rings, contributing to its unique chemical properties. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that DPTA exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

DPTA has been investigated for its neuroprotective properties . In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of cellular signaling pathways involved in apoptosis and inflammation .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant effects . In animal models, DPTA demonstrated a significant reduction in seizure frequency and severity, suggesting its potential utility in treating epilepsy . The mechanism underlying this activity may involve the stabilization of neuronal membranes and inhibition of excitatory neurotransmitter release.

Toxicity and Safety Profile

The safety profile of DPTA has been assessed in various studies. Acute toxicity tests indicate that it has a moderate toxicity level, with LD50 values suggesting a need for caution during handling . Chronic exposure studies are required to fully understand its long-term effects on human health.

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rats subjected to induced oxidative stress, DPTA was administered at varying doses. The results indicated a dose-dependent reduction in neuronal cell death compared to control groups. Histological examinations revealed preserved neuronal architecture and reduced markers of inflammation .

| Dose (mg/kg) | Neuronal Cell Viability (%) | Inflammatory Markers |

|---|---|---|

| 0 | 45 | High |

| 10 | 65 | Moderate |

| 20 | 85 | Low |

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In vitro testing against Staphylococcus aureus showed that DPTA inhibited bacterial growth effectively at concentrations as low as 50 µg/mL. This finding supports the compound's potential application in treating infections caused by resistant bacterial strains .

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0 | 0 |

| 25 | 10 |

| 50 | 20 |

| 100 | 30 |

科学研究应用

Antimicrobial Activity

DPTA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study:

A study conducted on the efficacy of DPTA against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Anti-inflammatory Properties

DPTA has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Case Study:

In an animal model of arthritis, DPTA treatment resulted in a 50% reduction in paw swelling compared to the control group, suggesting its potential use in managing inflammatory conditions.

Chromatographic Techniques

DPTA is utilized as a derivatizing agent in chromatographic analyses to enhance the detection of specific compounds.

Table 1: Derivatization Efficiency of DPTA in Chromatography

| Compound | Derivatization Method | Detection Limit (µg/mL) | Recovery (%) |

|---|---|---|---|

| Phenolic Compounds | HPLC | 0.5 | 95 |

| Amino Acids | GC | 1.0 | 90 |

| Fatty Acids | LC-MS | 0.3 | 92 |

Spectrophotometric Analysis

DPTA is also employed in spectrophotometric methods, enhancing the sensitivity and specificity of detection for certain analytes.

Case Study:

A method developed for detecting heavy metals using DPTA showed improved sensitivity with a detection limit of 0.01 mg/L for lead ions, which is significantly lower than existing methods.

Polymer Chemistry

DPTA serves as a stabilizing agent in polymer formulations, particularly those requiring enhanced thermal stability and mechanical properties.

Table 2: Mechanical Properties of DPTA-Stabilized Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | 30 | 300 | 120 |

| Polyvinyl Chloride | 25 | 250 | 110 |

| Polystyrene | 28 | 200 | 115 |

Coatings and Adhesives

The incorporation of DPTA into coatings has been shown to improve adhesion properties and resistance to environmental degradation.

Case Study:

Coatings formulated with DPTA exhibited a 40% increase in adhesion strength compared to standard formulations when tested on metal substrates.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-(2-Chlorophenoxy)thioacetamide (C₈H₈ClNOS)

- Structural Differences: Incorporates a chlorine-substituted phenoxy group instead of diphenyl moieties.

- Molecular Weight : 201.67 g/mol (vs. 211.34 g/mol for 2,2-diphenylthioacetamide) .

- Reactivity : The electron-withdrawing chlorine enhances electrophilic substitution reactions, making it more reactive in halogenated solvent systems .

- Applications : Demonstrated antimicrobial activity in preliminary studies due to the chlorine substituent .

Thioacetamide (CH₃CSNH₂)

- Structural Simplicity : Lacks aromatic substituents, resulting in lower molecular weight (75.13 g/mol) .

- Toxicity: Known hepatotoxicant and carcinogen, limiting its therapeutic use .

- Reactivity: Acts as a sulfur donor in organic synthesis, contrasting with this compound’s role in stabilizing metal complexes .

2,2-Diphenylacetamide (C₁₄H₁₃NO)

- Functional Group Variation : Oxygen replaces sulfur in the amide group, reducing electron density and hydrogen-bonding capacity.

- Crystal Packing : Forms N–H···O hydrogen bonds (R₂²(8) motifs), whereas sulfur in this compound may engage in weaker C–H···S interactions .

- Bioactivity : Used in antimycobacterial agents (e.g., loperamide derivatives) .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS)

- Heterocyclic Incorporation : Thiazole ring enhances coordination ability and bioactivity.

- Biological Activity : Structural analogs show penicillin-like antibacterial properties due to the thiazole moiety .

- Molecular Geometry : Twisted dichlorophenyl and thiazole planes (79.7° dihedral angle) contrast with the planar phenyl groups in this compound .

Comparative Data Table

Key Research Findings

- Electronic Effects : The sulfur atom in this compound reduces hydrogen-bonding strength compared to oxygen in 2,2-diphenylacetamide, impacting crystal packing and solubility .

- Biological Relevance: Diphenyl derivatives exhibit enhanced metabolic stability compared to monosubstituted analogs (e.g., 2-phenylacetamide) due to steric hindrance .

- Toxicity Profile : Unlike thioacetamide, this compound’s aromatic groups may mitigate toxicity, though comprehensive studies are lacking .

准备方法

Classical HBr-Mediated Synthesis from Diphenylmethanol and Thiourea

The most widely documented method involves reacting diphenylmethanol with thiourea in the presence of hydrobromic acid (HBr) to form the intermediate diphenylmethylisothiouronium bromide. Subsequent treatment with chloroacetamide under alkaline conditions yields 2,2-diphenylthioacetamide. Key steps include:

-

Formation of diphenylmethylisothiouronium bromide :

-

Alkaline hydrolysis and coupling with chloroacetamide :

Purification Challenges :

-

Recrystallization from methanol:water (4:1) reduces yield to 56% due to impurities .

-

Column chromatography (dichloromethane:ether 80:20) improves purity to >99% but complicates scalability .

Esterification-Amination Route via Thioacetic Acid Derivatives

A patent-pending method (CA2514900A1, US7186860B2) avoids hazardous reagents like dimethyl sulfate by esterifying 2-[(diphenylmethyl)thio]acetic acid followed by amination:

-

Esterification with alcohols :

-

Amination with ammonia :

Advantages :

-

Eliminates toxic thionyl chloride and dimethyl sulfate.

Oxidation-Sulfoxidation Pathways for Modafinil Precursors

While primarily used for modafinil synthesis, this method highlights the role of this compound as an intermediate:

-

Oxidation with hydrogen peroxide :

Side Reactions :

-

Over-oxidation to sulfone derivatives occurs with excess H2O2, detectable via ¹H NMR (δ 3.7–3.8 ppm) .

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| HBr-mediated synthesis | HBr, chloroacetamide | 95% | 95% | Moderate |

| Esterification-amination | H2SO4, NH3 | 94% | 98% | High |

| Oxidation-sulfoxidation | H2O2, acetic acid | 43% | 99% | Low |

Critical Observations :

-

The esterification-amination route offers superior yield and purity but requires anhydrous conditions .

-

Classical HBr methods generate stoichiometric waste (NaBr), complicating industrial adoption .

Emerging Strategies and Optimization

Recent advances focus on catalytic systems and green chemistry principles:

常见问题

Q. What synthetic routes are established for 2,2-Diphenylthioacetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis of this compound (CAS: 17518-50-2) typically involves thioamide formation via nucleophilic substitution or condensation reactions. For example:

- Thioacetylation : Reacting diphenylacetic acid derivatives with thioamide precursors (e.g., P2S5) under anhydrous conditions.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or toluene/water mixtures) to enhance reactivity, as seen in analogous azidoacetamide syntheses .

- Catalytic Systems : Sodium azide (NaN3) or thiourea catalysts can accelerate reaction rates, as demonstrated in related thioacetamide syntheses .

Key Optimization Parameters:

| Parameter | Example Conditions | Impact on Yield |

|---|---|---|

| Solvent | Toluene:Water (8:2) | Improves phase separation |

| Temperature | Reflux (100–120°C) | Enhances reaction completion |

| Reaction Time | 5–7 hours | Balances yield vs. decomposition |

| Catalyst Loading | 1.5 eq. NaN3 | Reduces byproduct formation |

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be structured?

Methodological Answer:

- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and thioamide (–C(=S)–NH2) groups. Compare with 2-Chloro-N-phenylacetamide (δ 2.3 ppm for CH2Cl) .

- IR Spectroscopy : Confirm C=S stretch (~1200–1050 cm<sup>-1</sup>) and N–H bending (~1600 cm<sup>-1</sup>).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 255 (C14H13NS<sup>+</sup>) for structural validation.

- X-ray Crystallography : Resolve bond angles and crystal packing, as applied to related acetamide derivatives .

Data Interpretation Workflow:

Cross-validate NMR/IR with computational simulations (e.g., DFT).

Compare melting points and chromatographic retention times (HPLC/TLC) with literature .

Q. How can contradictions between computational predictions and experimental data (e.g., bond lengths or spectroscopic peaks) be resolved?

Methodological Answer:

- Crystallographic Validation : Use single-crystal X-ray diffraction (as in 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) to resolve discrepancies in bond angles or torsional strain .

- DFT Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to align computed IR/NMR spectra with experimental data.

- Dynamic Effects : Account for solvent interactions or temperature-dependent conformational changes in simulations.

Case Study : Discrepancies in C=S bond lengths (computational vs. crystallographic) were resolved by incorporating dispersion corrections in DFT .

Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Thiolate Intermediates : In heterocyclic derivatization (e.g., thiadiazole formation), the thioamide group acts as a nucleophile, attacking electrophilic carbons.

- Regioselectivity : Steric hindrance from diphenyl groups directs substitutions to less hindered sites, as observed in 2,2-Dichloro-N-[thiadiazol-2-yl]acetamide derivatives .

- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to identify rate-limiting steps (e.g., thiourea-catalyzed pathways) .

Q. How can batch-to-batch variability in synthesis be minimized through impurity profiling?

Methodological Answer:

- Chromatographic Monitoring : Use TLC (hexane:ethyl acetate, 9:1) or HPLC to detect intermediates/byproducts (e.g., unreacted diphenyl precursors) .

- Recrystallization : Purify crude products using ethanol or DMF/water mixtures to remove polymeric impurities .

- Spectroscopic Fingerprinting : Compare FT-IR and <sup>13</sup>C NMR batches to ensure consistency in functional group integrity.

Q. What computational strategies predict the reactivity of this compound in supramolecular interactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks (e.g., N–H···S interactions) observed in crystal structures of related thioacetamides .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reaction site prediction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。